Diisopropyl tartrate
CAS No.: 91007-92-0
Cat. No.: VC13359426
Molecular Formula: C10H18O6
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91007-92-0 |
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Molecular Formula | C10H18O6 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | dipropan-2-yl 2,3-dihydroxybutanedioate |
Standard InChI | InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3 |
Standard InChI Key | XEBCWEDRGPSHQH-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O |
Canonical SMILES | CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Diisopropyl tartrate is the diisopropyl ester of tartaric acid, featuring two hydroxyl groups and two ester functionalities. The compound’s stereochemistry arises from the two chiral centers in the tartaric acid backbone, yielding four stereoisomers. The commercially significant enantiomers are:
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(2S,3S)-Diisopropyl D-tartrate (D-(−)-DIPT): Specific rotation (neat) .
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(2R,3R)-Diisopropyl L-tartrate (L-(+)-DIPT): Specific rotation (neat) .
The spatial arrangement of these groups dictates their interaction with chiral substrates, making them indispensable in enantioselective reactions.
Nomenclature and Identifiers
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The preparation of DIPT involves esterification of tartaric acid with isopropyl alcohol under acidic conditions. A high-yield protocol from the Journal of Organic Chemistry outlines the following steps :
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Metallation: Trans-2-butene is treated with n-BuLi and t-BuOK in THF at −50°C to form (E)-crotylpotassium.
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Borylation: Reaction with triisopropyl borate yields a boronate intermediate.
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Esterification: The boronate is hydrolyzed and condensed with (S,S)-DIPT to form the chiral crotylboronate reagent.
Key parameters:
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Temperature control (<−65°C) to prevent isomerization.
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Use of anhydrous solvents (EtO, toluene) to avoid hydrolysis.
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Final product isolated as a viscous liquid with ≥98% isomeric purity .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance efficiency. Critical considerations include:
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Catalyst Selection: Sulfonic acid resins for esterification.
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Purification: Molecular distillation under vacuum (0.5–1 mmHg) to remove residual alcohols .
Physicochemical Properties
Physical Characteristics
Property | Value | Source |
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Boiling Point | 275°C | |
Density (20°C) | 1.119 g/mL | |
Refractive Index () | Not reported | |
Flash Point | >230°F (110°C) | |
Solubility | Chloroform, Methanol | |
Optical Activity (D-(−)-DIPT) |
Chemical Stability
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Hygroscopicity: Absorbs moisture, requiring storage under inert gas .
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Acid/Base Sensitivity: Stable in neutral conditions but hydrolyzes in acidic/basic media () .
Applications in Asymmetric Synthesis
Chiral Auxiliary in Crotylboration
DIPT-modified crotylboronates enable stereoselective allylations of aldehydes. For example, (S,S)-DIPT-(E)-crotylboronate reacts with α-branched aldehydes to yield anti-homoallylic alcohols with >95% syn selectivity .
Mechanistic Insight:
The tartrate’s hydroxyl groups coordinate to the boron center, creating a chiral environment that directs the crotyl group’s approach to the aldehyde.
Catalytic Asymmetric Epoxidation
Sharpless epoxidation employs DIPT-derived titanium complexes to epoxidize allylic alcohols. Key features:
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Enantiomeric Excess (ee): Up to 98% for trans-disubstituted epoxides.
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Substrate Scope: Effective for geraniol derivatives and glycidol precursors .
Recent Advances and Future Directions
Continuous-Flow Asymmetric Reactions
Microreactor systems integrating DIPT-based catalysts achieve turnover frequencies (TOF) of 1,200 h for ketone reductions .
Sustainable Production Methods
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